Lauryldiethanolamine

Catalog No.
S1505745
CAS No.
1541-67-9
M.F
C16H35NO2
M. Wt
273.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryldiethanolamine

CAS Number

1541-67-9

Product Name

Lauryldiethanolamine

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3

InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO

The exact mass of the compound N-Lauryldiethanolamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525737. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lauryldiethanolamine (CAS 1541-67-9), also known as N,N-bis(2-hydroxyethyl)dodecylamine, is an amphiphilic tertiary amine widely procured for its dual functionality as a nonionic/cationic surfactant and a tridentate metal-chelating agent[1]. Featuring a precise C12 (lauryl) hydrophobic tail and a diethanolamine hydrophilic headgroup, it spontaneously forms organized micelles in aqueous systems, significantly reducing surface tension . In industrial procurement, it is prioritized over generic amines for its specific phase transition properties, biodegradability, and its critical role as a precursor for amine oxides, an antistatic additive in polymers, and a corrosion inhibitor in metalworking fluids [1].

Substituting Lauryldiethanolamine with generic analogs severely compromises formulation stability and application performance. A frequent procurement error is substituting it with Lauramide DEA (an amide); however, the tertiary amine core of Lauryldiethanolamine provides essential pH buffering capacity and distinct metal-chelating properties that amides lack [1]. Furthermore, utilizing shorter-chain homologs (e.g., C8 octyldiethanolamine) drastically increases the critical micelle concentration (CMC), requiring higher active loadings to achieve the same surface tension reduction, while longer-chain analogs (e.g., C18 stearyldiethanolamine) suffer from poor aqueous solubility at room temperature [2]. Primary amines (like laurylamine) lack the dual hydroxyethyl groups, resulting in higher irritation profiles and weaker synergistic interactions with anionic co-surfactants [1].

Thermodynamic Efficiency: Micellization and Surface Tension Reduction

The surfactant efficiency of Lauryldiethanolamine is governed by its C12 alkyl chain, which provides a specific hydrophilic-lipophilic balance compared to its homologs. According to established surfactant thermodynamics, the critical micelle concentration (CMC) decreases by approximately an order of magnitude for every two additional methylene groups [1]. Consequently, Lauryldiethanolamine achieves spontaneous micellization and maximum surface tension reduction at concentrations significantly lower than C8 analogs, while maintaining higher room-temperature aqueous solubility compared to C18 derivatives [1].

Evidence DimensionCritical Micelle Concentration (CMC) Scaling
Target Compound DataLow-concentration micellization driven by C12 chain
Comparator Or BaselineOctyldiethanolamine (C8) and Stearyldiethanolamine (C18)
Quantified DifferenceLogarithmic decrease in CMC vs C8; higher solubility vs C18
ConditionsAqueous solution, room temperature

Enables procurement to reduce total surfactant loading in formulations without sacrificing emulsification or phase stability.

Synergistic Corrosion Inhibition in Binary Systems

Lauryldiethanolamine and its derivatives demonstrate pronounced synergistic effects when formulated with anionic surfactants like sodium dodecylbenzene sulfonate (SDBS) or sodium oleate [1]. Studies on mixed surfactant systems reveal a highly negative interaction parameter (β), indicating strong attractive forces between the protonated amine headgroups and anionic carboxylates [2]. This synergism drastically lowers the mixed CMC and enhances the formation of protective, densely packed adsorbed films on metal surfaces, significantly increasing the corrosion inhibition efficiency on steel and zinc compared to single-surfactant systems [2].

Evidence DimensionMixed Surfactant Interaction Parameter (β) and Inhibition Efficiency
Target Compound DataHighly negative β value and enhanced metal surface coverage
Comparator Or BaselineSingle-surfactant anionic or nonionic baselines
Quantified DifferenceSignificant reduction in mixed CMC and increased corrosion inhibition efficiency
ConditionsBinary surfactant mixtures in aqueous acidic or neutral media

Justifies the selection of this specific amine for multi-component metalworking fluids and anticorrosive coatings.

Regulatory Compliance: Traceability as a NIAS in Food Contact Materials

In the quality control of polyolefin packaging, Lauryldiethanolamine is frequently monitored as a Non-Intentionally Added Substance (NIAS) migrating into food simulants [1]. Advanced analytical techniques, such as Ion-Mobility Quadrupole Time-of-Flight Mass Spectrometry (IMS-QTOF), rely on high-purity Lauryldiethanolamine standards to quantify its migration [1]. The compound's specific mass-to-charge ratio and collision cross-section (CCS) values allow for precise differentiation from other ethoxylated impurities, ensuring accurate risk assessment according to regulatory thresholds [1].

Evidence DimensionAnalytical Migration Quantification
Target Compound DataSpecific retention time, m/z, and CCS values for exact identification
Comparator Or BaselineUnknown polymer degradation mixtures and generic ethoxylates
Quantified DifferenceEnables sub-ppb limit of detection (LOD) in food simulants
ConditionsIMS-QTOF and UHPLC-MS/MS migration assays

High-purity standards of this exact compound are strictly required for food packaging manufacturers to validate regulatory compliance.

Secondary Biostatic Performance in Industrial Fluids

Beyond physical emulsification, the tertiary amine structure of Lauryldiethanolamine provides inherent secondary biostatic properties in metalworking fluids [1]. At physiological or slightly acidic pH, the nitrogen atom becomes protonated, allowing the molecule to act as a lysosomotropic agent that disrupts bacterial cell membranes[1]. When compared to purely nonionic amides (like Lauramide DEA), this protonatable amine functionality helps extend fluid shelf life and reduces the required loading of primary biocides like isothiazolinones [1].

Evidence DimensionAntibacterial Membrane Disruption
Target Compound DataProtonatable tertiary amine with inherent biostatic activity
Comparator Or BaselineLauramide DEA (non-protonatable amide)
Quantified DifferenceEnhanced resistance to microbial degradation in aqueous fluids
ConditionsAqueous industrial fluid formulations (e.g., metalworking fluids)

Provides a dual-function benefit that lowers total formulation costs by reducing primary biocide dependency.

Synergistic Metalworking Fluids and Corrosion Inhibitors

Procured as a primary additive in metalworking fluids where it synergizes with anionic surfactants to form dense anticorrosive films on steel and zinc surfaces [1].

Analytical Standards for FCM Migration Testing

Utilized as a high-purity reference standard for IMS-QTOF and UHPLC-MS/MS quantification of Non-Intentionally Added Substances (NIAS) migrating from polyolefin food packaging [2].

Biostatic Emulsifiers in Industrial Formulations

Incorporated into aqueous industrial fluids to leverage its dual functionality as a surface-tension reducer and a membrane-disrupting biostatic agent, thereby lowering total biocide dependency [3].

Targeted Surfactant Formulations

Leveraged in formulations requiring a precise hydrophilic-lipophilic balance, where its C12 chain allows for lower active concentrations to achieve critical micelle formation compared to shorter-chain homologs [4].

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

273.266779359 Da

Monoisotopic Mass

273.266779359 Da

Heavy Atom Count

19

UNII

EM71KK5P4A

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 181 of 214 companies with hazard statement code(s):;
H317 (97.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (97.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1541-67-9

Wikipedia

Lauryldiethanolamine

General Manufacturing Information

Ethanol, 2,2'-(dodecylimino)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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